An In-Depth Technical Guide to 2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one, a fluorinated heterocyclic ketone of significant interest in medicinal chemistry. The incorporation of a difluoromethyl ketone moiety onto a pyrazole scaffold presents a unique combination of chemical properties that are increasingly being explored for the development of novel therapeutic agents. This document details the synthetic pathways, physicochemical characteristics, and potential pharmacological applications of this compound, with a particular focus on its prospective role as an enzyme inhibitor. Drawing upon established synthetic methodologies for related compounds and the known biological activities of the broader class of pyrazolyl difluoromethyl ketones, this guide aims to serve as a foundational resource for researchers engaged in the discovery and development of innovative pharmaceuticals.
Introduction: The Emerging Significance of Fluorinated Pyrazoles in Drug Discovery
The pyrazole nucleus is a well-established pharmacophore, forming the core structure of numerous clinically approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate key pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF2), in particular, is recognized as a bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond donor, influencing molecular interactions with biological targets.[3]
The subject of this guide, 2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one, combines these two privileged moieties. While specific literature on this exact unsubstituted compound is limited, the broader class of α,α-difluoromethyl ketones attached to heterocyclic systems, including pyrazoles, has garnered significant attention as potential enzyme inhibitors.[3][4] This guide will, therefore, extrapolate from closely related, well-documented analogues to provide a comprehensive understanding of the target compound.
Physicochemical Properties and Structural Features
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₅H₄F₂N₂O | - |
| Molecular Weight | 162.10 g/mol | - |
| Appearance | Likely a solid at room temperature | Based on related pyrazolyl ketones[5] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | General solubility of similar organic compounds. |
| CAS Number | Not assigned or not publicly available. | - |
Structural Features:
The molecule consists of a planar, aromatic 1H-pyrazole ring linked at the 4-position to a difluoroethanone group. The presence of the electron-withdrawing difluoromethyl ketone moiety is expected to influence the electronic properties of the pyrazole ring. The N-H proton of the pyrazole ring can participate in hydrogen bonding, and the molecule possesses both hydrogen bond donors (N-H) and acceptors (C=O, pyrazole nitrogens).
Synthesis of 2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one: A Proposed Pathway
A specific, peer-reviewed synthesis for 2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one is not prominently documented. However, a robust and adaptable synthetic strategy can be proposed based on established methods for the synthesis of related pyrazolyl difluoromethyl ketones, particularly through the use of a Weinreb amide intermediate.[3][4][6] This approach offers high chemoselectivity and good yields.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1H-Pyrazole-4-carboxylic Acid
-
To a solution of 1H-pyrazole-4-carbaldehyde in a suitable solvent (e.g., acetone or a biphasic mixture of t-butanol and water), add an oxidizing agent such as potassium permanganate or Jones reagent portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a suitable reagent (e.g., sodium bisulfite for KMnO₄).
-
Acidify the mixture with an aqueous acid solution (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 1H-pyrazole-4-carboxylic acid.
Step 2: Synthesis of N-methoxy-N-methyl-1H-pyrazole-4-carboxamide (Weinreb Amide)
-
To a solution of 1H-pyrazole-4-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU or EDC.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
-
Add N,O-dimethylhydroxylamine hydrochloride and stir the reaction mixture at room temperature overnight.
-
Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Weinreb amide.
Step 3: Synthesis of 2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the Weinreb amide in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C.
-
In a separate flask, activate (difluoromethyl)trimethylsilane (TMSCHF₂) with a Lewis base (e.g., a fluoride source like CsF or a lithium amide base) in an anhydrous solvent to generate the difluoromethyl anion equivalent.
-
Slowly add the solution of the difluoromethyl anion equivalent to the cooled solution of the Weinreb amide.
-
Stir the reaction at low temperature for a specified time, monitoring the reaction progress by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by flash column chromatography to obtain 2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one.
Potential Biological Activity and Mechanism of Action
While there is no direct biological data for 2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one, the class of pyrazolyl difluoromethyl ketones has shown promise as inhibitors of cyclooxygenase (COX) enzymes.[3][4]
Cyclooxygenase (COX) Inhibition
The COX enzymes (COX-1 and COX-2) are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of these enzymes.
The difluoromethyl ketone moiety is a key pharmacophore that can act as a bioisostere for the carboxylic acid group present in many traditional NSAIDs.[3] Computational docking studies on related pyrazolyl difluoromethyl ketones have suggested that the difluoroacetyl group can form crucial interactions within the active site of COX enzymes.[6] Specifically, the carbonyl oxygen and one of the fluorine atoms can act as hydrogen bond acceptors, interacting with key amino acid residues such as Tyr385 in the active site.[6]
Hypothesized Binding Mode in COX Active Site
Caption: Hypothesized interactions within the COX active site.
Analytical Characterization
The structural elucidation of 2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one would rely on a combination of standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the pyrazole ring protons and the N-H proton. The difluoromethyl proton would appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR would show distinct signals for the carbonyl carbon, the pyrazole carbons, and the difluoromethyl carbon (which would exhibit a characteristic triplet due to one-bond C-F coupling).
-
¹⁹F NMR is crucial and would display a doublet corresponding to the two equivalent fluorine atoms, coupled to the adjacent proton.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be a key feature in the IR spectrum.
Future Perspectives and Applications
2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one represents a promising scaffold for the development of novel therapeutic agents. The foundation laid by research into related pyrazolyl difluoromethyl ketones suggests several avenues for future investigation:
-
Enzyme Inhibition: Beyond COX, this compound could be screened against other enzyme classes where a difluoromethyl ketone might act as a covalent or non-covalent inhibitor, such as serine proteases.
-
Agrochemicals: Pyrazole derivatives are also prevalent in the agrochemical industry. The unique properties of this compound may lend themselves to the development of new pesticides or fungicides. A related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a key intermediate in the synthesis of fungicides.[7]
-
Lead Optimization: The unsubstituted pyrazole ring offers a site for further chemical modification (N-alkylation or N-arylation) to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties. The availability of N-substituted analogs like the N-ethyl and N-pentan-2-yl derivatives from commercial suppliers indicates active interest in this area.[8][9]
Conclusion
2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one is a molecule of considerable interest at the intersection of pyrazole chemistry and fluorine chemistry. While direct experimental data on this specific compound is sparse, a comprehensive understanding of its synthesis, properties, and potential applications can be effectively extrapolated from the rich literature on its close analogs. Its potential as a COX inhibitor, coupled with the versatility of the pyrazole core for further chemical elaboration, positions it as a valuable building block for the discovery of next-generation pharmaceuticals and agrochemicals. This guide provides a foundational framework to stimulate and support further research into this promising chemical entity.
References
-
M. G. Ciulla, F. Degani, G. C. Tron, et al. "Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors." Organic & Biomolecular Chemistry, 2022. [Link]
-
M. G. Ciulla, F. Degani, G. C. Tron, et al. "Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors." RSC Publishing, 2022. [Link]
-
M. G. Ciulla, F. Degani, G. C. Tron, et al. "Synthesis, Computational Investigation and Biological Evaluation of α,α-Difluoromethyl Ketones Embodying Pyrazole and Isoxazole Nuclei as COX Inhibitors." ResearchGate, 2022. [Link]
-
Moshang Chemical. "2,2-difluoro-1-(1-(pentan-2-yl)-1H-pyrazol-4-yl)ethan-1-one." [Link]
-
ChemUniverse. "2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone." [Link]
-
ResearchGate. "Synthesis of difluoromethoxylated pyrazoles." [Link]
-
PubChemLite. "4-(chloromethyl)-1-(2,2-difluoroethyl)-1h-pyrazole hydrochloride." [Link]
-
S. L. Kumar, et al. "Current status of pyrazole and its biological activities." Journal of Clinical and Scientific Research, 2013. [Link]
-
PubChemLite. "4-chloro-1-(2,2-difluoroethyl)-1h-pyrazole-3-carboxylic acid." [Link]
-
S. B. Wagh, et al. "Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds." International Journal of ChemTech Research, 2012. [Link]
- Google P
-
A. A. El-Sayed, et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018. [Link]
-
R. B. Kumar, et al. "The Latest Progress on the Preparation and Biological activity of Pyrazoles." Biointerface Research in Applied Chemistry, 2024. [Link]
-
ResearchGate. "Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives." [Link]
-
A. A. El-Sayed, et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." PMC, 2018. [Link]
-
J. M. Percy, et al. "One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process." Organic & Biomolecular Chemistry, 2004. [Link]
- Google Patents. "Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid."
- Google Patents. "Pyrazole derivatives and process for the production thereof."
-
A. M. Shawky, et al. "Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) -." MDPI, 2022. [Link]
-
K. Mishra, et al. "Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents." Journal of Drug Delivery and Therapeutics, 2019. [Link]
-
M. S. Kumar, et al. "Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety." Journal of Chemical and Pharmaceutical Research, 2013. [Link]
-
PubChem. "1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone." [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone [P89949] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 6. Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 8. 2,2-difluoro-1-(1-(pentan-2-yl)-1H-pyrazol-4-yl)ethan-1-one - CAS号 —— - 摩熵化学 [molaid.com]
- 9. chemscene.com [chemscene.com]
